N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a unique combination of halogenated phenyl groups and a sulfanyl linkage, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Halogenation: Introduction of chlorine and iodine atoms to the phenyl rings.
Thioether Formation: Formation of the sulfanyl linkage between the phenyl groups.
Acetamide Formation: Introduction of the acetamide group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
- Use of specific catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to maximize yield.
- Purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the sulfur atom.
Hydrolysis: Breakdown of the acetamide group under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Use of nucleophiles such as amines or thiols.
Oxidation: Use of oxidizing agents like hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride.
Major Products
- Substituted derivatives with different functional groups.
- Oxidized or reduced forms of the compound.
- Hydrolyzed products with carboxylic acid or amine groups.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving halogenated compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Cellular Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(2-chloro-4-iodophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Uniqueness
N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to its specific combination of halogen atoms and the sulfanyl linkage, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(17)7-12(13)16/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMGHNFWXWMNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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